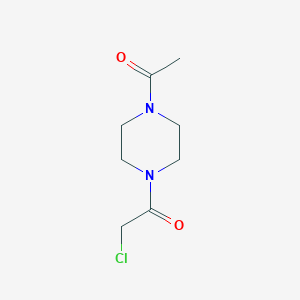

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

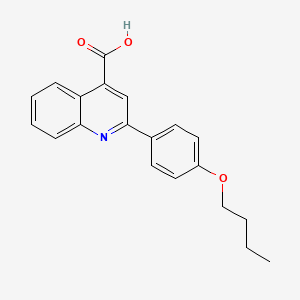

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Phosphonic Acid: Versatile Applications in Research

Phosphonic acid, characterized by its unique structural properties, plays a crucial role in various research fields such as chemistry, biology, and physics. Its structural analogy with the phosphate moiety makes it integral in numerous applications including drug development, bone targeting, material design, and surface functionalization. The diverse methods for synthesizing phosphonic acids highlight its significance in many research projects, covering a broad spectrum of scientific domains (Sevrain et al., 2017).

Levulinic Acid: A Key Biomass-Derived Building Block

Levulinic acid, entirely derived from biomass, is recognized as a pivotal building block chemical. Its derivatives are employed in synthesizing a multitude of value-added chemicals, showcasing its flexibility and diversity in drug synthesis. This feature not only reduces drug synthesis costs but also introduces cleaner reaction pathways and unveils untapped potentials in medicine. Levulinic acid's role ranges from being a direct raw material for drug synthesis to modifying chemical reagents and forming pharmaceutical intermediates, highlighting its significant impact on cancer treatment and medical materials (Zhang et al., 2021).

Syringic Acid: Therapeutic and Industrial Significance

Syringic acid, a naturally occurring phenolic compound, has garnered interest for its wide range of therapeutic applications. It demonstrates potential in preventing diseases like diabetes, cancer, and cardiovascular diseases, and possesses antioxidant, antimicrobial, and anti-inflammatory properties. Beyond its biomedical applications, syringic acid finds utility in industrial applications such as bioremediation and photocatalytic ozonation, underlining its multifaceted importance in both healthcare and industry sectors (Srinivasulu et al., 2018).

Mimosine: Chemistry and Biological Activities

Mimosine, a non-protein amino acid, exhibits a range of biological activities including anti-cancer, anti-inflammation, and anti-viral properties. It's not only a compound of interest in biomedical research but also in agriculture, being effective as a herbicide and insecticide. The diverse roles of mimosine, from malignant glioma treatment to regenerative dentistry, signify its potential in both medical and agricultural sectors (Nguyen & Tawata, 2016).

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXRHKBSMBRBBW-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)